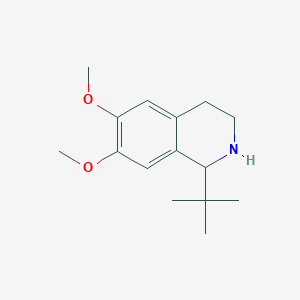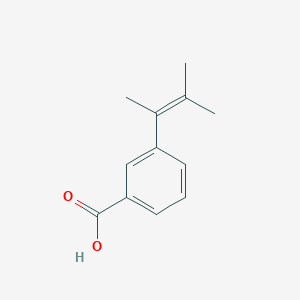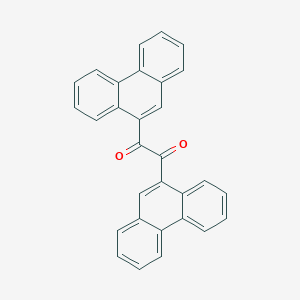
N-(2,6-ditert-butylphenyl)-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-ditert-butylphenyl)-N-methylamine, also known as DTBM-MeA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a tertiary amine that contains two bulky t-butyl groups attached to a phenyl ring, which makes it a highly sterically hindered molecule. This characteristic makes it an ideal candidate for studying the effects of steric hindrance on chemical reactions and biological processes.
Wirkmechanismus
N-(2,6-ditert-butylphenyl)-N-methylamine is a tertiary amine that can act as a nucleophile in chemical reactions. Its steric hindrance makes it a selective nucleophile, reacting only with certain electrophiles that can fit into its bulky environment. This selectivity makes it a valuable tool in synthetic organic chemistry.
Biochemical and Physiological Effects:
N-(2,6-ditert-butylphenyl)-N-methylamine has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be a non-toxic compound that can be safely handled in a laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,6-ditert-butylphenyl)-N-methylamine in lab experiments include its high purity, selectivity, and non-toxic nature. Its limitations include its high cost and limited availability.
Zukünftige Richtungen
1. Investigating the use of N-(2,6-ditert-butylphenyl)-N-methylamine as a ligand in catalysis reactions.
2. Studying the effects of steric hindrance on protein-protein interactions using N-(2,6-ditert-butylphenyl)-N-methylamine as a probe.
3. Developing new synthetic methods using N-(2,6-ditert-butylphenyl)-N-methylamine as a reagent.
4. Investigating the use of N-(2,6-ditert-butylphenyl)-N-methylamine in drug discovery and development.
5. Exploring the potential applications of N-(2,6-ditert-butylphenyl)-N-methylamine in materials science and nanotechnology.
In conclusion, N-(2,6-ditert-butylphenyl)-N-methylamine is a valuable compound that has been widely used in scientific research due to its unique properties. Its steric hindrance makes it a selective nucleophile that can be used in a variety of applications in synthetic organic chemistry, organometallic chemistry, and biochemical and biophysical studies. Further research is needed to explore its potential applications in catalysis, drug discovery, and materials science.
Synthesemethoden
N-(2,6-ditert-butylphenyl)-N-methylamine can be synthesized through a multi-step process involving the reaction of 2,6-ditert-butylphenyl lithium with N-methylformamide followed by a reductive amination step using sodium triacetoxyborohydride. This method yields high purity N-(2,6-ditert-butylphenyl)-N-methylamine with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
N-(2,6-ditert-butylphenyl)-N-methylamine has been used in a variety of scientific research applications, including:
1. As a ligand in organometallic chemistry studies to investigate the effects of steric hindrance on metal-ligand interactions.
2. As a reagent in synthetic organic chemistry to selectively protect or deprotect functional groups in complex molecules.
3. As a probe in biochemical and biophysical studies to investigate the structure and function of proteins and nucleic acids.
Eigenschaften
Produktname |
N-(2,6-ditert-butylphenyl)-N-methylamine |
|---|---|
Molekularformel |
C15H25N |
Molekulargewicht |
219.37 g/mol |
IUPAC-Name |
2,6-ditert-butyl-N-methylaniline |
InChI |
InChI=1S/C15H25N/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6/h8-10,16H,1-7H3 |
InChI-Schlüssel |
DXGLLLZYVFJGHX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)
![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)





![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
